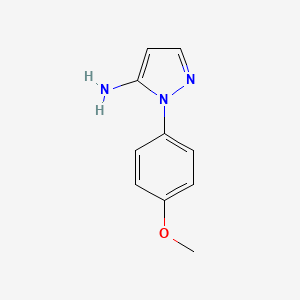

1-(4-Methoxyphenyl)-1H-pyrazol-5-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-10(11)6-7-12-13/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKQCWSQSIFTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 5-Aminopyrazole Scaffolds

The construction of the 5-aminopyrazole core is predominantly achieved through condensation reactions that are both versatile and efficient. These methods have been refined over the years to offer reliable access to a diverse array of substituted pyrazoles.

Condensation Reactions of Hydrazine (B178648) Derivatives with Carbonyl Compounds

One of the most fundamental and widely employed strategies for the synthesis of 5-aminopyrazoles involves the condensation of hydrazine derivatives with various β-functionalized carbonyl compounds. This approach is valued for its operational simplicity and the ready availability of starting materials.

Key substrates for this transformation include:

β-Ketonitriles: The reaction between β-ketonitriles and hydrazines is a classic and highly effective method for constructing the 5-aminopyrazole ring system. nih.govbeilstein-journals.org The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole. nih.govbeilstein-journals.org This method's versatility allows for the introduction of a wide range of substituents on the pyrazole (B372694) ring by varying the structure of the β-ketonitrile and the hydrazine derivative. nih.govbeilstein-journals.org

Malononitrile (B47326) and Alkylidenemalononitriles: Malononitrile and its derivatives, such as alkylidenemalononitriles, also serve as valuable precursors for 5-aminopyrazoles. nih.govbeilstein-journals.org For instance, the reaction of malononitrile dimer with hydrazine derivatives can yield 5-amino-3-(cyanomethyl)-1-alkyl-1H-pyrazole-4-carbonitrile. researchgate.net These reactions often proceed through a series of condensation and cyclization steps, providing access to highly functionalized pyrazole cores. nih.govbeilstein-journals.org

The general reaction scheme for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines is depicted below:

| Reactant 1 | Reactant 2 | Intermediate | Product | Reference |

| β-Ketonitrile | Hydrazine | Hydrazone | 5-Aminopyrazole | nih.govbeilstein-journals.org |

Regioselective Synthesis Strategies

The use of substituted hydrazines in condensation reactions introduces the possibility of forming two regioisomeric products. Therefore, developing regioselective synthetic strategies is crucial for obtaining the desired isomer. A notable example is the synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. The reaction between benzoylacetonitrile (B15868) and 2-(4-methoxyphenyl)hydrazinium chloride has been shown to be regiospecific, yielding exclusively 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. nih.gov This regioselectivity is a critical aspect of the synthesis, as the desired biological or chemical properties are often associated with a specific regioisomer. The unambiguous determination of the resulting structure in such reactions often requires advanced analytical techniques like single-crystal X-ray diffraction. nih.gov

Advanced Synthetic Approaches to 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine Derivatives

Building upon the foundational synthetic methods, more advanced and efficient strategies have been developed to synthesize complex derivatives of this compound. These modern approaches often focus on improving reaction efficiency, atom economy, and the ability to generate molecular diversity.

One-Pot Reductive Amination Protocols

One-pot methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction. An efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported. mdpi.com This process involves a solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by a reduction step. mdpi.com This reductive amination proceeds through the in-situ formation of an N-(5-pyrazolyl)imine, which is a key intermediate. mdpi.com The operational simplicity and the avoidance of intermediate purification make this an attractive method for synthesizing N-substituted 5-aminopyrazoles. mdpi.com Another approach involves the electrophilic amination of primary amines using a diethylketomalonate-derived oxaziridine (B8769555) to generate N-Boc hydrazines in situ, which can then react with 1,3-diketones in a one-pot synthesis of 1,3,5-trisubstituted pyrazoles. organic-chemistry.org

Multi-Component Reaction (MCR) Strategies for Complex Hybrid Molecules

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. beilstein-journals.orgmdpi.com These reactions are highly convergent and atom-economical, making them ideal for the rapid generation of libraries of structurally diverse compounds. beilstein-journals.orgmdpi.com MCRs have been extensively used to synthesize various pyrazole-containing hybrid molecules. beilstein-journals.orgmdpi.comnih.govnih.gov For example, the one-pot, four-component reaction of aldehydes, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303) is a common strategy for synthesizing pyranopyrazole derivatives. nih.govresearchgate.net These reactions often proceed through a cascade of transformations, including Knoevenagel condensation, Michael addition, and cyclization, to afford the final complex heterocyclic system. mdpi.com The development of novel MCRs provides a versatile platform for accessing structurally novel and complex hybrid molecules based on the this compound scaffold.

| Reaction Type | Reactants | Product | Key Features | References |

| Four-component reaction | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Pyranopyrazole derivative | One-pot, high efficiency, molecular diversity | nih.govresearchgate.net |

| Three-component reaction | Aryl glyoxal, Aryl thioamide, Pyrazolone | Pyrazole-linked thiazole | One-pot C-C, C-N, and C-S bond formation | acs.org |

Oxidative Dehydrogenative Couplings of Pyrazol-5-amines

Chemical transformations of the pre-formed 5-aminopyrazole ring are essential for further functionalization and the synthesis of more complex derivatives. Oxidative dehydrogenative coupling represents a modern and efficient method for forming new chemical bonds. A novel oxidative dehydrogenative coupling of pyrazol-5-amines has been developed for the selective synthesis of azopyrrole derivatives. nih.govnih.govacs.org This transformation can proceed through two distinct pathways depending on the catalytic system. One pathway involves a reaction that simultaneously installs C-I and N-N bonds through iodination and oxidation. nih.govacs.org A second pathway utilizes a copper-catalyzed oxidative coupling process. nih.govacs.org These methods provide a direct route to highly functionalized heteroaromatic azo compounds from readily available pyrazol-5-amines. nih.govacs.org The resulting products, such as iodo-substituted azopyrroles, can be further elaborated through cross-coupling reactions, demonstrating the synthetic utility of this transformation. nih.govacs.org

Functionalization via Condensation Reactions (e.g., with vanillin)

The primary amine group at the 5-position of the this compound ring is a versatile functional handle for further molecular elaboration. One of the most direct methods for its functionalization is through condensation reactions with aldehydes or ketones to form Schiff bases (imines). A notable example of this transformation is the reaction with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde).

This reaction involves the nucleophilic attack of the pyrazole's amino group on the electrophilic carbonyl carbon of vanillin, followed by the elimination of a water molecule to form the corresponding imine. Such reactions are typically catalyzed by a small amount of acid. The resulting Schiff base incorporates the vanillin scaffold, a structure known for its own biological significance, onto the pyrazole core, creating a new, more complex molecular architecture. researchgate.netnih.gov These hybrid molecules are often investigated for their potential applications in medicinal chemistry. The synthesis of pyrazoline derivatives from vanillin often proceeds through the initial formation of a chalcone, which then undergoes cyclocondensation with hydrazine hydrate in an acidic solvent like acetic or formic acid. researchgate.netnih.gov

Table 1: Example of Condensation Reaction for Pyrazole Functionalization

| Reactant A | Reactant B | Reaction Type | Key Conditions | Product Type |

|---|---|---|---|---|

| This compound | Vanillin | Schiff Base Condensation | Acid catalyst (e.g., acetic acid), Reflux | Imine (Schiff Base) |

Considerations for Green Chemistry Principles in Synthesis

The synthesis of pyrazole derivatives, including this compound, is increasingly being evaluated through the lens of green chemistry to minimize environmental impact and enhance safety and efficiency. ijnrd.org The twelve principles of green chemistry provide a framework for this assessment, encouraging practices such as waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. nih.govresearchgate.netfirp-ula.org

Key green strategies applicable to pyrazole synthesis include:

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. rsc.org It often leads to dramatically reduced reaction times, increased product yields, and can enable reactions under solvent-free conditions, thereby reducing energy consumption and solvent waste compared to conventional heating methods. researchgate.netacs.org

Solvent Selection and Solvent-Free Conditions: A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. nih.gov For pyrazole synthesis, this has been achieved through several approaches:

Solvent-Free Synthesis: Performing reactions with neat reagents, often facilitated by grinding or microwave irradiation, represents an ideal scenario. researchgate.netresearchgate.net Multi-component reactions under solvent-free conditions are particularly efficient, combining simplicity, high yields, and short reaction times. jetir.orgrsc.org

Greener Solvents: When a solvent is necessary, replacing hazardous options with more benign alternatives like water or ethanol (B145695) is a common strategy. thieme-connect.comgsconlinepress.com Water, being non-toxic, inexpensive, and non-flammable, is an excellent choice for many heterocyclic syntheses. gsconlinepress.com

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. In pyrazole synthesis, various heterogeneous catalysts, nanocatalysts, and ionic liquids have been employed to facilitate reactions, often allowing for milder conditions and easier catalyst recovery and reuse. jetir.orgthieme-connect.com

Multi-Component Reactions (MCRs): Synthesizing complex molecules like pyrazoles in a one-pot fashion from three or more starting materials improves efficiency by reducing the number of synthetic steps and purification processes, which in turn minimizes waste generation. rsc.orgnih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazoles

| Principle | Conventional Method | Green Alternative | Advantages of Green Alternative |

|---|---|---|---|

| Energy Efficiency | Conventional reflux (oil bath) | Microwave irradiation | Reduced reaction time, lower energy consumption. rsc.org |

| Safer Solvents | Use of volatile organic solvents (e.g., DMF, Toluene) | Solvent-free (grinding) or use of water/ethanol | Reduced toxicity, cost, and environmental pollution. researchgate.netthieme-connect.com |

| Waste Prevention | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions | Fewer purification steps, less solvent waste, higher efficiency. rsc.org |

| Catalysis | Stoichiometric reagents (e.g., strong bases/acids) | Heterogeneous or recyclable catalysts (e.g., ionic liquids) | Reduced waste, catalyst can be recovered and reused. jetir.org |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

The molecular structure of 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine consists of a central pyrazole (B372694) ring substituted with a 4-methoxyphenyl (B3050149) group at the N1 position and an amine group at the C5 position. The planarity of the pyrazole core is a key feature, though some minor deviations can be expected. The substituents, the 4-methoxyphenyl and amino groups, will exhibit specific spatial orientations relative to the pyrazole ring.

In an analogous compound, 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the methoxybenzene group is essentially planar. nih.gov A significant aspect of the molecular geometry is the torsional angle, or dihedral angle, between the plane of the pyrazole ring and the plane of the aryl substituent. For 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the methoxybenzene group is rotated by 37.01 (5)° from the central pyrazole ring. nih.goved.ac.uk Similarly, in 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, the dihedral angle between the pyrazole and phenyl rings is 52.34 (7)°. nih.goviucr.org These values indicate that a twisted conformation is generally favored to minimize steric hindrance between the ring systems.

Table 1: Expected Geometric Parameters for this compound based on Analogous Compounds

| Parameter | Expected Value/Range | Reference Compound |

|---|---|---|

| Pyrazole-Aryl Dihedral Angle | 35 - 55° | 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid nih.govnih.gov |

| Planarity of Pyrazole Ring | Essentially planar | 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine nih.gov |

The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions involving the amino group and the nitrogen atoms of the pyrazole ring. Specifically, N—H···N hydrogen bonds are anticipated to be a primary motif, linking molecules into chains or more complex networks. nih.gov

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Expected Motif |

|---|---|---|---|

| Hydrogen Bonding | N-H (amine) | N (pyrazole) | Chains or dimers nih.goved.ac.uk |

| π-π Stacking | Pyrazole ring, Methoxyphenyl ring | Pyrazole ring, Methoxyphenyl ring | Offset or face-to-face stacking |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides a complete picture of the connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazole ring, the 4-methoxyphenyl group, the amino group, and the methoxy (B1213986) group. The protons on the pyrazole ring would appear as doublets, with their chemical shifts influenced by the electronic effects of the substituents. The aromatic protons of the 4-methoxyphenyl group would typically appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amino protons would likely appear as a broad singlet, and the methoxy protons as a sharp singlet in the upfield region.

The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule. The chemical shifts of the pyrazole carbons are diagnostic and are influenced by the nitrogen atoms and the substituents. The carbons of the 4-methoxyphenyl group will have characteristic chemical shifts, with the carbon attached to the oxygen of the methoxy group being significantly deshielded.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| Pyrazole-H3 | ~7.5 | ~140 |

| Pyrazole-H4 | ~5.8 | ~95 |

| NH₂ | ~4.0 (broad) | - |

| Methoxy-H | ~3.8 | ~55 |

| Aryl-H (ortho to N) | ~7.4 | ~126 |

| Aryl-H (ortho to OCH₃) | ~6.9 | ~114 |

| Pyrazole-C3 | - | ~140 |

| Pyrazole-C4 | - | ~95 |

| Pyrazole-C5 | - | ~150 |

| Aryl-C (ipso to N) | - | ~133 |

| Aryl-C (ortho to N) | - | ~126 |

| Aryl-C (ortho to OCH₃) | - | ~114 |

| Aryl-C (ipso to OCH₃) | - | ~159 |

Note: These are predicted values based on data from similar compounds and general substituent effects. rsc.org

While 1D NMR provides essential information, 2D NMR techniques are often necessary for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the pyrazole ring (H3 and H4) and between the adjacent protons on the 4-methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity of the different fragments of the molecule, for instance, by showing correlations from the pyrazole protons to the carbons of the 4-methoxyphenyl ring, and vice versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this molecule, NOESY could be used to confirm the spatial relationship between the protons of the 4-methoxyphenyl group and the protons on the pyrazole ring, providing further evidence for the preferred conformation in solution. For instance, a NOESY correlation between the methylene (B1212753) protons and the aromatic proton H-4 has been observed in a similar compound, indicating the closeness of the NCH₂ fragment to the pyrazole ring. mdpi.com

Vibrational Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O functional groups. The N-H stretching vibrations of the primary amine group are typically observed in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations usually appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching of the methoxy group is expected around 2850-2960 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings will be found in the 1400-1650 cm⁻¹ region. A strong band corresponding to the C-O stretching of the methoxy group should be present around 1250 cm⁻¹.

Table 4: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Frequency Range |

|---|---|

| N-H stretching (amine) | 3300 - 3500 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (methoxy) | 2850 - 2960 |

| C=N / C=C stretching (ring) | 1400 - 1650 |

| C-O stretching (methoxy) | 1230 - 1270 |

| N-H bending (amine) | 1590 - 1650 |

Note: These are expected ranges based on typical functional group frequencies and data from related pyrazole and anisole (B1667542) derivatives. nih.govijrar.org

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its key structural components: the primary amine, the pyrazole ring, the methoxy group, and the aromatic rings.

Based on data from similar pyrazole derivatives, the following vibrational frequencies are anticipated nih.gov:

N-H Stretching: The primary amine (-NH₂) group typically exhibits two distinct bands in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and pyrazole rings are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching from the methoxy (-OCH₃) group would be observed in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the pyrazole ring and the C=C bonds of the aromatic rings are expected in the 1500-1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine is typically found around 1590-1650 cm⁻¹.

C-O-C Stretching: The characteristic asymmetric and symmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₃) would produce strong bands around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300-3500 |

| Primary Amine (-NH₂) | Bending (Scissoring) | 1590-1650 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H (-OCH₃) | Stretching | 2850-2960 |

| Pyrazole & Phenyl Rings | C=N and C=C Stretching | 1500-1620 |

| Aryl Ether (Ar-O-C) | Asymmetric Stretching | ~1250 |

Raman Spectroscopy

Raman spectroscopy, while less commonly reported in standard characterization, provides complementary information to FT-IR, particularly for symmetric non-polar bonds. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the pyrazole core. Strong signals would be expected for the ring breathing modes of both the phenyl and pyrazole rings. However, specific experimental Raman data for this compound is not available in the surveyed literature.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁N₃O), the expected monoisotopic mass is approximately 189.0902 g/mol .

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 189. As an amine-containing compound, this peak is expected to be reasonably intense. Common fragmentation patterns for related structures often involve the cleavage of bonds adjacent to the pyrazole and phenyl rings. A significant fragment would likely be the (4-methoxyphenyl)methylium ion at m/z 121.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula. The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₀H₁₂N₃O⁺) is 190.0975. An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm), providing strong evidence for the compound's composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with its conjugated aromatic system, which includes the phenyl ring and the pyrazole ring. The presence of the methoxy and amino groups as auxochromes is expected to cause a bathochromic (red) shift compared to unsubstituted 1-phenylpyrazole. Studies on similar pyrazole derivatives show strong absorption bands in the UV region, typically between 250 and 350 nm nih.gov. The exact position of the absorption maximum (λmax) would be dependent on the solvent used due to solvatochromic effects.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is compared against the theoretical values calculated from the molecular formula to verify purity and composition. For this compound, with the formula C₁₀H₁₁N₃O and a molecular weight of 189.22 g/mol , the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 63.48% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 5.87% |

| Nitrogen | N | 14.01 | 3 | 42.03 | 22.21% |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.45% |

| Total | | | | 189.24 | 100.00% |

Experimental "found" values from an elemental analyzer for a pure sample should closely match these "calculated" percentages, typically within a ±0.4% margin.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is frequently employed to calculate the optimized geometry, electronic properties, and spectroscopic features of pyrazole (B372694) derivatives. researchgate.netjcsp.org.pk The B3LYP functional is a commonly used hybrid functional for such calculations, often paired with basis sets like 6-311G(d,p) or cc-pVDZ to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netresearchgate.net

A fundamental step in computational analysis is geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. DFT calculations are used to predict bond lengths, bond angles, and dihedral angles. These theoretical parameters are then ideally validated by comparing them with experimental data, most commonly obtained from single-crystal X-ray diffraction. nih.govmdpi.com

While a specific X-ray crystallographic study for 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine is not detailed in the available literature, data from closely related structures, such as 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, can provide valuable reference points. For this analogue, the methoxybenzene group and the phenyl group are rotated from the central pyrazole ring by 37.01° and 29.41°, respectively. nih.goved.ac.uk Such experimental values are the benchmark against which the accuracy of the chosen computational method and basis set is judged. mdpi.com High correlation coefficients (R²) between calculated and experimental parameters indicate a reliable computational model. mdpi.com

Table 1: Representative Theoretical vs. Experimental Geometric Parameters for a Pyrazole Core Structure Note: This table is illustrative, showing typical parameters for a substituted pyrazole ring. Specific experimental data for this compound is not available for direct comparison.

| Parameter | Bond/Angle | Typical Calculated Value (DFT/B3LYP) | Typical Experimental Value (X-ray) |

| Bond Length | N1-N2 | ~1.37 Å | ~1.37 Å |

| Bond Length | N2-C3 | ~1.33 Å | ~1.33 Å |

| Bond Length | C3-C4 | ~1.42 Å | ~1.42 Å |

| Bond Length | C4-C5 | ~1.38 Å | ~1.38 Å |

| Bond Length | C5-N1 | ~1.38 Å | ~1.38 Å |

| Bond Angle | C5-N1-N2 | ~111.5° | ~111.5° |

| Bond Angle | N1-N2-C3 | ~105.0° | ~105.0° |

| Bond Angle | N2-C3-C4 | ~111.0° | ~111.0° |

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO energy gaps, charge transfer characteristics)

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron. irjweb.comnih.gov

For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and electron-donating substituents, while the LUMO may be localized elsewhere, indicating the potential for intramolecular charge transfer (ICT) upon electronic excitation. jcsp.org.pkresearchgate.net In this compound, the methoxyphenyl and amine groups are expected to influence the electron density distribution significantly. The analysis of HOMO and LUMO surfaces reveals the regions of the molecule involved in electron donation and acceptance, which is crucial for understanding reaction mechanisms and electronic properties. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Pyrazole Note: The values below are representative for this class of compounds and are not specific to this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Inter-molecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, electron delocalization, and hyperconjugative interactions within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy E(2) associated with these interactions quantifies the strength of the delocalization. Larger E(2) values indicate stronger interactions, such as those arising from π-conjugation or intermolecular hydrogen bonding. nih.gov

In pyrazole systems, NBO analysis can elucidate the delocalization of π-electrons across the aromatic rings and the stabilizing effects of substituents. For the title compound, key interactions would include the delocalization from the lone pairs of the nitrogen and oxygen atoms into the π* orbitals of the aromatic rings. This analysis helps to rationalize the molecule's stability and electronic structure. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are rich or deficient in electrons. nih.gov

Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. These are often found around heteroatoms like nitrogen and oxygen.

Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack. These are typically located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., in an amine group).

For this compound, the MEP map would likely show negative potential around the pyrazole nitrogens and the methoxy (B1213986) oxygen, identifying them as key sites for electrophilic interaction. The hydrogen atoms of the amine group would be regions of positive potential, indicating their role as hydrogen bond donors. nih.gov

Prediction and Simulation of Spectroscopic Properties (e.g., theoretical IR, NMR, UV spectra)

Quantum chemical calculations can accurately predict various spectroscopic properties. Theoretical vibrational (IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra can be simulated and compared with experimental data to confirm the molecular structure. researchgate.net DFT calculations are commonly used to compute harmonic vibrational frequencies, which are often scaled by a factor to correct for anharmonicity and other systematic errors. researchgate.net Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). researchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra, providing information about electronic transition energies (λmax) and oscillator strengths, which correspond to absorption intensities. researchgate.netresearchgate.net These calculations help assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions within the molecule. researchgate.net

Studies on Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit large nonlinear optical (NLO) responses. These materials are of interest for applications in photonics and optoelectronics. researchgate.net The key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β₀), can be calculated using computational methods. nih.gov

The first hyperpolarizability (β₀) is a measure of the second-order NLO response. Pyrazole derivatives have been investigated for their NLO properties, as the pyrazole ring can act as part of a conjugated bridge facilitating charge transfer between donor and acceptor groups. nih.gov For this compound, the electron-donating amine and methoxy groups connected through the aromatic system could potentially lead to a significant NLO response. Theoretical calculations are essential for screening and designing molecules with enhanced NLO properties before undertaking complex synthesis and experimental measurements. nih.gov

Computational Exploration of Tautomerism in Pyrazole Systems

The phenomenon of tautomerism is a fundamental characteristic of many heterocyclic compounds, including pyrazoles. purkh.com In substituted pyrazoles such as this compound, annular prototropic tautomerism can occur, where a proton reversibly shifts between the two nitrogen atoms of the pyrazole ring. purkh.comnih.gov Computational chemistry provides powerful tools to investigate the relative stabilities of these tautomers and the energy barriers associated with their interconversion.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods like Møller–Plesset perturbation theory (MP2), are widely used to model pyrazole systems. purkh.comnih.gov These methods allow for the optimization of molecular geometries and the calculation of electronic energies for different tautomeric forms. Common functional and basis set combinations for such studies include B3LYP/6-311++G(d,p) and MP2/6-311++G**. purkh.comresearchgate.net

Studies on a range of substituted pyrazoles have revealed that the electronic nature of the substituents significantly influences the tautomeric equilibrium. researchgate.net Electron-donating groups, particularly those that donate through the π-system (like -NH2 and -OH), tend to favor the tautomer where the substituent is at the C3 position. Conversely, electron-withdrawing groups (such as -CHO, -COOH, and -CFO) generally stabilize the tautomer with the substituent at the C5 position. nih.govresearchgate.net For this compound, the presence of the electron-donating amino group at the C5 position and the 4-methoxyphenyl (B3050149) group at the N1 position fixes the annular tautomerism, but these computational principles are crucial for understanding potential side-chain tautomerism (e.g., amino-imino forms) and the molecule's electronic structure.

The stability of pyrazole tautomers is not only governed by the substituents but also by the surrounding environment. In the gas phase, the energy difference between tautomers can be significant. purkh.com However, solvent effects can alter this balance. nih.gov Computational models can account for the solvent by using implicit models (like the Polarizable Continuum Model, PCM) or by explicitly including solvent molecules in the calculation. nih.gov Water molecules, for example, have been shown to lower the energy barriers for proton transfer between tautomers by forming hydrogen-bonded bridges. nih.gov

Below is a table summarizing computational findings on the influence of various substituents on the stability of pyrazole tautomers at the C5 position.

| Substituent Group | Electronic Nature | Favored Tautomer (Substituent at N1-H or N2-H) | Reference |

| -F | Electron-donating | N2-H | researchgate.net |

| -OH | Electron-donating | N2-H | researchgate.net |

| -NH2 | Electron-donating | N2-H | nih.gov |

| -CH3 | Electron-donating | N2-H | nih.gov |

| -CHO | Electron-withdrawing | N1-H | nih.govresearchgate.net |

| -COOH | Electron-withdrawing | N1-H | nih.govresearchgate.net |

| -CFO | Electron-withdrawing | N1-H | researchgate.net |

| -BH2 | Electron-withdrawing | N1-H | researchgate.net |

This table illustrates general trends observed in computational studies of C5-monosubstituted pyrazoles.

Theoretical Mechanistic Studies of Chemical Reactions

Theoretical and computational methods are invaluable for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. These studies provide insights into reaction pathways, transition states, and the factors controlling regioselectivity, which are often difficult to determine through experimental means alone.

One of the most fundamental reactions is the synthesis of the pyrazole ring itself, often achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com For a compound like this compound, a plausible synthetic route involves the reaction of (4-methoxyphenyl)hydrazine (B1593770) with a β-ketonitrile. Theoretical studies on this type of cyclocondensation reaction investigate the stepwise mechanism, which typically involves:

Nucleophilic attack of the hydrazine onto a carbonyl or cyano group.

An intramolecular cyclization step.

Subsequent dehydration or elimination to form the aromatic pyrazole ring.

Computational modeling of these steps helps to identify the rate-determining step and explains the observed regioselectivity. For instance, in the reaction between an unsymmetrical β-dicarbonyl compound and a substituted hydrazine, two different regioisomeric pyrazoles can be formed. researchgate.net DFT calculations can predict the activation energies for the competing pathways, thereby forecasting the major product. The synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine from the reaction of benzoylacetonitrile (B15868) with 2-(4-methoxyphenyl)hydraziniumchloride was found to be regiospecific, a result that can be rationalized through mechanistic analysis. nih.gov

Furthermore, computational studies can explore the mechanisms of post-synthetic modifications. For example, the Ugi four-component reaction has been used to prepare pyrazole-tethered precursors for more complex heterocyclic systems. beilstein-journals.org Theoretical investigations can model the subsequent silver(I)-catalyzed intramolecular heteroannulation, providing a tentative mechanism that proceeds through key intermediates. beilstein-journals.org These studies help in understanding the role of the catalyst and optimizing reaction conditions for desired outcomes.

The table below outlines common reaction types involving pyrazoles that are studied computationally.

| Reaction Type | Mechanistic Aspect Investigated | Computational Methods | Reference |

| Knorr Pyrazole Synthesis | Regioselectivity, transition states | DFT (B3LYP) | mdpi.com |

| Cyclocondensation | Nucleophilic addition, cyclization barriers | DFT | mdpi.com |

| Multi-component reactions (e.g., Ugi) | Reaction pathways, intermediate stability | DFT | beilstein-journals.org |

| Catalyzed Heteroannulation | Role of catalyst, transition state analysis | DFT | beilstein-journals.org |

Chemical Reactivity and Derivatization Strategies

Functionalization at the Amine Moiety (Position 5)

The primary amine group at the C5 position of the pyrazole (B372694) ring is a key site for various chemical transformations, including acylation, alkylation, sulfonylation, and diazotization, leading to a diverse array of derivatives. nih.gov

One notable reaction is the formation of an imine through condensation with aldehydes. For instance, a related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, reacts with p-methoxybenzaldehyde under solvent-free conditions to form the corresponding N-(5-pyrazolyl)imine. This intermediate can then be reduced to the secondary amine, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, in a one-pot two-step synthesis. mdpi.com

Another significant transformation is diazotization. The amine group can be converted into a diazonium salt, which serves as a versatile intermediate for the synthesis of fused heterocyclic systems. For example, 3-alkyl-4-(methoxyphenyl)-1H-pyrazole-5-diazonium salts undergo coupling reactions with active methylene (B1212753) compounds, such as acetylacetone, followed by cyclization to yield pyrazolo[5,1-c] researchgate.netmdpi.comnih.govtriazines. researchgate.net In some cases, intramolecular azo coupling of the diazonium salt can lead to the formation of pyrazolo[3,4-c]cinnolines. researchgate.netresearchgate.net

Furthermore, the amine group can be sulfonylated. An example of this is the synthesis of 5-Amino-1-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-3-yl benzoate, showcasing the ability of the amine to react with sulfonyl chlorides. bldpharm.com Oxidative dehydrogenative coupling of pyrazol-5-amines can also occur, leading to the formation of azo compounds. For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a copper catalyst can yield (E)-1,2-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene. nih.gov

Table 1: Functionalization Reactions at the Amine Moiety (Position 5)

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Imination | p-methoxybenzaldehyde, heat (solvent-free) | N-(5-pyrazolyl)imine | mdpi.com |

| Reductive Amination | p-methoxybenzaldehyde, then NaBH4/MeOH | N-(4-methoxybenzyl) secondary amine | mdpi.com |

| Diazotization/Azo Coupling | NaNO2, acid; then active methylene compound (e.g., acetylacetone) | Pyrazolo[5,1-c] researchgate.netmdpi.comnih.govtriazines | researchgate.net |

| Diazotization/Intramolecular Cyclization | NaNO2, acid | Pyrazolo[3,4-c]cinnolines | researchgate.netresearchgate.net |

| Sulfonylation | Sulfonyl chloride | Sulfonamide derivative | bldpharm.com |

| Oxidative Dehydrogenative Coupling | CuI, 1,10-phenanthroline, aq. TBHP | Azo compound | nih.gov |

Modifications of the Pyrazole Ring System

The pyrazole ring in 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine is susceptible to electrophilic substitution, primarily at the C4 position. This reactivity allows for the introduction of various functional groups onto the heterocyclic core.

Halogenation, particularly iodination, is a common modification. The regioselectivity of this reaction can be controlled by the choice of reagents. For instance, treating 1-aryl-3-CF3-1H-pyrazoles with n-BuLi followed by elemental iodine leads exclusively to the 5-iodo derivative. Conversely, using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mediator with elemental iodine results in highly regioselective iodination at the C4 position. nih.gov These halogenated pyrazoles are valuable intermediates for further functionalization through metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for creating new carbon-carbon bonds at the pyrazole ring. nih.gov For example, 4-iodopyrazoles can be coupled with various partners to introduce aryl or alkynyl substituents. The Heck reaction is another useful palladium-catalyzed transformation for modifying the pyrazole ring. mdpi.com

Chemoselective C-4 arylation of 5-aminopyrazoles can also be achieved. One method involves the laccase-mediated oxidative formation of ortho-quinones from catechols, which then undergo nucleophilic attack by the 5-aminopyrazole at the C4 position. This enzymatic approach allows for arylation under mild conditions without the need for protecting the amine group. nih.gov

Table 2: Modifications of the Pyrazole Ring System

| Reaction Type | Reagents/Conditions | Position of Modification | Product Type | Reference |

|---|---|---|---|---|

| Iodination | CAN, I2 | C4 | 4-Iodopyrazole | nih.gov |

| Iodination | n-BuLi, then I2 | C5 | 5-Iodopyrazole | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C4 or C5 (from corresponding iodide) | Aryl-substituted pyrazole | nih.gov |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C4 or C5 (from corresponding iodide) | Alkynyl-substituted pyrazole | nih.gov |

| Heck Coupling | Alkene, Pd catalyst | - | Vinyl-substituted pyrazole | mdpi.com |

| Arylation | Catechol, laccase | C4 | 4-Aryl-5-aminopyrazole | nih.gov |

Reactions Involving the Methoxyphenyl Substituent

The methoxyphenyl group attached to the N1 position of the pyrazole ring is generally stable under many reaction conditions. However, it can undergo certain transformations, particularly those targeting the ether linkage or the aromatic ring.

Electrophilic aromatic substitution can occur on the methoxyphenyl ring. The methoxy (B1213986) group is an activating, ortho-, para-directing group, which can influence the position of substitution on this ring. youtube.com

A more drastic reaction is the cleavage of the ether bond. This typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or boron tribromide (BBr₃). masterorganicchemistry.commasterorganicchemistry.com Cleavage of the methyl ether would yield the corresponding phenol (B47542) derivative. While this reaction is general for aryl methyl ethers, specific examples for this compound are not extensively documented in the provided search results.

Table 3: Potential Reactions of the Methoxyphenyl Substituent

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br2, HNO3), Lewis acid | Substituted methoxyphenyl ring | youtube.com |

| Ether Cleavage | Strong acid (e.g., HI, BBr3) | Phenol derivative | masterorganicchemistry.commasterorganicchemistry.com |

Cycloaddition and Annulation Reactions Leading to Fused Heterocyclic Systems

This compound and related 5-aminopyrazoles are valuable precursors for the synthesis of a wide variety of fused heterocyclic systems through cycloaddition and annulation reactions. These reactions often involve the participation of the exocyclic amine and the N1 nitrogen of the pyrazole ring.

Domino reactions of pyrazol-5-amines with arylglyoxals have been shown to selectively produce pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles, depending on the reaction conditions and substituents. These multicomponent reactions allow for the efficient construction of complex molecular architectures. researchgate.net

Furthermore, Rh(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides provides a route to pyrazolo[1,5-a]quinazolines. This method proceeds via C-H activation and a cyclization cascade. bldpharm.comresearchgate.net

The versatility of 5-aminopyrazoles as building blocks is further demonstrated by their use in the synthesis of pyrazolo[3,4-c]-2,7-naphthyridines, which have been investigated for their neurotropic activities.

Table 4: Cycloaddition and Annulation Reactions

| Reaction Type | Reactants | Fused Heterocyclic System Formed | Reference |

|---|---|---|---|

| Domino Reaction | Arylglyoxals | Pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, pyrroles | researchgate.net |

| [5+1] Annulation | Alkynoates, alkynamides (Rh(III) catalyzed) | Pyrazolo[1,5-a]quinazolines | bldpharm.comresearchgate.net |

| - | - | Pyrazolo[3,4-c]-2,7-naphthyridines |

Biological Activities and Mechanistic Insights Non Clinical Research Focus

General Biological Significance of Pyrazole (B372694) Derivatives

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a foundational scaffold in medicinal chemistry. nih.govias.ac.in Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. nih.govnih.gov The versatility of the pyrazole ring allows for structural modifications that can modulate its biological effects, making it a privileged structure in drug discovery. ias.ac.in Several commercially available drugs, such as the anti-inflammatory agent celecoxib, feature a pyrazole core, underscoring the therapeutic relevance of this class of compounds. nih.gov The biological activity of pyrazole derivatives is intrinsically linked to their ability to interact with various enzymes and receptors within biological systems. nih.gov

Antimicrobial Activity Studies

The antimicrobial potential of pyrazole derivatives is a significant area of investigation. Research has explored their efficacy against a spectrum of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Efficacy

While specific studies on the antibacterial activity of 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine are limited, research on closely related analogs provides valuable insights into the potential of this chemical scaffold. For instance, a series of N-substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides have been evaluated for their antibacterial properties. Although structurally different due to the benzyl (B1604629) group and the C3-cyclopropyl substituent, these studies indicate that the broader class of 1-aryl-pyrazol-5-amines can be endowed with antibacterial activity.

The following table summarizes the minimum inhibitory concentration (MIC) values of some pyrazole derivatives against common bacterial strains, illustrating the potential of this class of compounds. It is important to note that these are not values for this compound itself, but for structurally related compounds.

Data in this table is representative of pyrazole derivatives and not specific to this compound.

Antifungal Efficacy

Similar to the antibacterial studies, the direct antifungal efficacy of this compound is not extensively documented. However, the broader family of pyrazole derivatives has demonstrated notable activity against various fungal pathogens. nih.gov The structural features of the pyrazole nucleus can be modified to enhance antifungal potency.

The table below presents representative MIC values for pyrazole analogs against common fungal strains, highlighting the potential of the pyrazole scaffold as a source of antifungal agents.

Data in this table is representative of pyrazole derivatives and not specific to this compound.

Antitubercular Potential

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Pyrazole derivatives have been identified as a promising class of compounds in this regard. nih.gov While specific data for this compound is not available, studies on other pyrazole-containing molecules have shown significant activity against M. tuberculosis strains. For example, certain pyrazole derivatives have been reported to exhibit low micromolar activity against the H37Rv strain. nih.gov

Anti-inflammatory Properties and Molecular Mechanisms

The anti-inflammatory potential of pyrazole derivatives is well-established, with several compounds having progressed to clinical use. nih.gov The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.

Enzyme Inhibition (e.g., Cyclooxygenase-2 (COX-2) inhibition)

A primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.gov COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1, the constitutive isoform involved in physiological functions, is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Research on analogs such as 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives has demonstrated significant anti-inflammatory activity, comparable to the selective COX-2 inhibitor celecoxib. nih.gov While these are 1,3-disubstituted pyrazoles and not the 1,5-disubstituted amine of interest, these findings suggest that the 1-aryl-3-(4-methoxyphenyl)pyrazole scaffold is a viable starting point for the design of COX-2 inhibitors. The synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine has been reported in the context of developing potential COX-2 inhibitors, although specific inhibitory data was not provided in that study.

The following table provides representative data on the COX-2 inhibitory activity of certain pyrazole derivatives, showcasing the potential of this chemical class.

Data in this table is representative of pyrazole derivatives and not specific to this compound.

Anticancer Research and Antineoplastic Potential

The 1-(4-methoxyphenyl)-1H-pyrazol scaffold is a cornerstone in the design of novel antineoplastic agents. Research has predominantly focused on derivatives, which have been evaluated for their ability to induce cell death in a variety of cancer cell lines and to interact with specific molecular targets involved in cancer progression.

In vitro Cytotoxicity Studies on Various Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines. The potency of these compounds is often measured by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values, with lower values indicating greater potency.

One study focused on 1,3,4-trisubstituted pyrazole derivatives, where the core structure included a 1-phenyl and 3-(4-methoxyphenyl) substitution pattern. A particularly potent derivative, 2-((1-(m-Chlorophenyl)-3-(p-methoxyphenyl)-1H-pyrazol-4-yl)methylene)malononitrile, showed broad-spectrum activity across numerous cell lines in the National Cancer Institute's (NCI) 60-cell line screen. alliedacademies.org It exhibited high selectivity against the SW-620 colon cancer cell line (GI50 = 0.52 µM) and potent activity against non-small cell lung cancer lines HOP-92 (GI50 = 0.72 µM) and HOP-62 (GI50 = 0.88 µM). alliedacademies.org

Another line of research involved the synthesis of pyrazolo[3,4-b]pyridines using a 3-(4-methoxyphenyl)-pyrazol-5-amine derivative as a key intermediate. nih.gov These compounds were tested against several cancer cell lines, showing notable cytotoxicity. For instance, one of the most active compounds in this series displayed an IC50 value of 2.59 µM against the HeLa cervical cancer cell line. nih.gov

Furthermore, 1,3,5-trisubstituted-1H-pyrazole derivatives have been evaluated against prostate (PC-3) and lung (A549) cancer cell lines, demonstrating their potential as anticancer agents. nih.govrsc.org A separate study on pyrazole–thiadiazole hybrids containing a 4-methoxyphenylamino group also reported inhibitory activity against the A549 lung cancer cell line, with the most effective compound showing an IC50 value of 1.537 µM. acs.org

The table below summarizes the in vitro cytotoxic activities of various derivatives featuring the 1-(4-methoxyphenyl)-1H-pyrazol core structure against several human cancer cell lines.

Table 1: In vitro Cytotoxicity of this compound Derivatives

| Derivative Class | Cell Line | Cancer Type | Activity (IC50/GI50 in µM) |

|---|---|---|---|

| 1,3,4-Trisubstituted Pyrazole | SW-620 | Colon Cancer | 0.52 alliedacademies.org |

| HOP-92 | Non-Small Cell Lung Cancer | 0.72 alliedacademies.org | |

| HOP-62 | Non-Small Cell Lung Cancer | 0.88 alliedacademies.org | |

| U251 | CNS Cancer | 0.80 alliedacademies.org | |

| RXF 393 | Renal Cancer | 0.86 alliedacademies.org | |

| Pyrazolo[3,4-b]pyridines | HeLa | Cervical Cancer | 2.59 nih.gov |

| HCT-116 | Colon Cancer | >50 nih.gov | |

| MCF7 | Breast Cancer | >50 nih.gov | |

| Pyrazole-Thiadiazole Hybrid | A549 | Non-Small Cell Lung Cancer | 1.537 acs.org |

| 1,3,5-Trisubstituted Pyrazoles | PC-3 | Prostate Cancer | Significant Cytotoxicity Reported nih.govrsc.org |

| A549 | Non-Small Cell Lung Cancer | Significant Cytotoxicity Reported nih.govrsc.org |

Investigations into Potential Cellular and Molecular Targets

To understand the mechanisms behind their anticancer activity, studies have investigated the molecular targets of these pyrazole derivatives. A primary area of focus has been on proteins that regulate cell division and survival, such as components of the mitotic machinery and apoptotic pathways.

Research has shown that pyrazolo[3,4-b]pyridines derived from the this compound scaffold can function as potent inhibitors of Cyclin-Dependent Kinases (CDKs). nih.gov Specifically, certain derivatives demonstrated good inhibitory activity against CDK2 and CDK9, which are crucial enzymes that control cell cycle progression. nih.gov By inhibiting these kinases, the compounds can arrest the cell cycle and prevent cancer cell proliferation.

In addition to cell cycle regulators, derivatives of this pyrazole scaffold have been found to target key proteins in the apoptosis (programmed cell death) pathway. Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives identified the anti-apoptotic protein Bcl-2 as a potential molecular target. nih.govrsc.org Inhibition of Bcl-2 can lower the threshold for apoptosis, making cancer cells more susceptible to death. Mechanistic studies have further revealed that some pyrazole derivatives can induce apoptosis by promoting the generation of reactive oxygen species (ROS) and activating caspases, which are the executive enzymes of apoptosis. nih.gov

Antiviral Activity Studies

The pyrazole nucleus is a well-established pharmacophore that is frequently incorporated into compounds designed for a wide range of therapeutic purposes, including antiviral applications. nih.gov Various derivatives of pyrazole have been investigated for their ability to inhibit the replication of different viruses. For instance, certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been tested against flaviviruses such as Dengue virus (DENV-2) and West Nile virus (WNV). frontiersin.org However, specific research focusing on the antiviral activity of this compound or its direct derivatives is not extensively covered in the available scientific literature.

Enzyme Inhibitory Activities

The structural features of the this compound scaffold make it an attractive candidate for the design of specific enzyme inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a significant therapeutic target for the management of type 2 diabetes. The inhibition of this enzyme has been a major focus of drug discovery, and various heterocyclic compounds have been explored for this purpose. The pyrazole ring system is found in a variety of biologically active molecules and has been investigated for its potential in designing DPP-IV inhibitors. nih.gov For example, novel thiosemicarbazones incorporating a pyrazole ring have been identified as highly effective DPP-IV inhibitors. nih.govresearchgate.net Despite the general interest in pyrazole-based structures for this target, specific studies detailing the DPP-IV inhibitory activity of this compound itself have not been prominently reported.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathways of neurotransmitters and is a validated target for the treatment of neurodegenerative disorders. The pyrazole and its reduced form, pyrazoline, are scaffolds of significant interest for developing MAO-B inhibitors. Research on a series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole (pyrazoline) derivatives revealed high inhibitory activity against the MAO-B isoform, with some compounds showing inhibition constants (Ki) in the low nanomolar range. acs.org Additionally, studies on halogenated pyrazolines have demonstrated potent and selective MAO-B inhibition, suggesting that modifications to the pyrazole core can fine-tune its activity and selectivity. nih.gov While these findings highlight the potential of the pyrazole scaffold for MAO-B inhibition, direct evaluation of this compound for this activity is not widely documented.

Non Medicinal and Industrial Applications of 1 4 Methoxyphenyl 1h Pyrazol 5 Amine

The chemical scaffold of 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine serves as a versatile foundation in various non-medicinal and industrial sectors. Its unique structural features, including the reactive amine group and the stable pyrazole (B372694) ring, make it a valuable precursor and building block in agricultural chemistry, material science, and broader organic synthesis.

Conclusion and Future Research Directions

Synthesis and Characterization Advancements for 1-(4-Methoxyphenyl)-1H-pyrazol-5-amine

The synthesis of substituted pyrazoles, including this compound, has traditionally relied on methods like the Knorr pyrazole (B372694) synthesis—a cyclocondensation reaction between a hydrazine (B178648) and a β-dicarbonyl compound. mdpi.comnih.gov However, a significant challenge in the synthesis of asymmetrically substituted pyrazoles is the potential formation of two regioisomers, which can be difficult to separate and identify. mdpi.com

Recent advancements focus on achieving higher regioselectivity and developing more sustainable synthetic protocols. One-pot multicomponent processes and the use of eco-friendly catalysts, such as nano-ZnO, are gaining traction for their efficiency and reduced environmental impact. mdpi.com For instance, the reaction between (4-methoxyphenyl)hydrazine (B1593770) and a suitable three-carbon synth on, like β-ketonitriles, is a primary route to the target compound. Research into related structures, such as 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, has shown that such reactions can be highly regiospecific. nih.gov

Unambiguous structural confirmation is critical, and modern characterization techniques are indispensable. While standard spectroscopic methods provide essential data, single-crystal X-ray diffraction has proven to be the definitive method for the unambiguous structural analysis of these compounds, confirming the precise connectivity and stereochemistry. nih.gov A combination of advanced analytical methods is typically employed to fully characterize these molecules.

Table 1: Advanced Characterization Techniques for Pyrazole Derivatives

| Technique | Information Provided | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction | Definitive 3D molecular structure, bond lengths, bond angles, and intermolecular interactions. | nih.gov |

| 1H & 13C NMR Spectroscopy | Provides information on the chemical environment of hydrogen and carbon atoms, confirming the carbon-hydrogen framework. | nih.govmdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | nih.gov |

Emerging Trends and Challenges in Pyrazole Chemistry

The field of pyrazole chemistry is experiencing a renaissance, driven by the discovery of their broad spectrum of biological activities and material applications. mdpi.comresearchgate.net Pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govnih.gov

Emerging Trends:

Green Synthesis: A major trend is the move towards more sustainable and efficient synthetic methods to reduce waste and energy consumption. mdpi.comnumberanalytics.com

Diverse Biological Screening: Researchers are increasingly screening pyrazole derivatives against a wide array of targets, leading to the discovery of potent anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov

Material Science Applications: The unique electronic and coordination properties of the pyrazole ring are being exploited in the development of polymers, catalysts, chemosensors, and materials for energy storage. numberanalytics.comresearchgate.net

Key Challenges:

Regiocontrol: Controlling the regioselectivity during the synthesis of multisubstituted pyrazoles remains a significant hurdle that chemists are actively working to overcome through catalyst design and reaction condition optimization. mdpi.com

Sustainable Methodologies: Despite progress, the development of universally applicable, efficient, and environmentally benign synthesis methods for functionalized pyrazoles is an ongoing challenge. numberanalytics.com

Understanding Mechanisms of Action: For many biologically active pyrazoles, the precise molecular mechanism of action is not fully understood. Elucidating these pathways is crucial for rational drug design.

Future Prospects for this compound Research

The foundational structure of this compound serves as a versatile starting point for future research endeavors, spanning from the creation of novel therapeutic agents to the development of high-performance materials.

The primary amine and the phenyl ring of this compound are ripe for chemical modification to generate novel derivatives with tailored properties. By using this compound as a scaffold, researchers can synthesize libraries of new molecules. For example, derivatives of the related 1,3-disubstituted pyrazole scaffold have been synthesized to create compounds with significant anti-inflammatory activities, comparable to the commercial drug Celecoxib. nih.gov Structure-activity relationship (SAR) studies have shown that appropriate substitutions on the pyrazole ring can dramatically enhance biological efficacy and selectivity, particularly in the development of anticancer agents. nih.gov

Table 2: Examples of Novel Pyrazole Derivatives and Their Enhanced Properties

| Derivative Class | Starting Scaffold Type | Enhanced Property | Mechanism/Target | Reference |

|---|---|---|---|---|

| Pyrazole-conjugated heterocycles | 1,3-disubstituted pyrazole-4-carboxaldehyde | Anti-inflammatory | Prostaglandin inhibition | nih.gov |

| 1,3,5-Triphenyl-2-pyrazoline derivatives | Chalcone-based pyrazoline | Anticancer (potent against K562 and A549 cells) | Tubulin polymerization inhibition | mdpi.com |

The future of pyrazole-based drug discovery lies in identifying novel biological pathways and therapeutic targets. The structural versatility of the pyrazole core allows it to interact with a multitude of biomolecules. nih.gov An exciting frontier is the design of bifunctional molecules; for instance, creating compounds that possess both cyclooxygenase-2 (COX-2) inhibitory and opioid mu agonist activities could lead to superior analgesics. nih.gov

Research has already identified numerous targets for pyrazole derivatives in cancer therapy, but many more likely remain undiscovered. nih.govnih.gov The development of pyrazoles as tubulin polymerization inhibitors or as modulators of immune checkpoint pathways like PD-1/PD-L1 showcases the potential to intervene in previously untargeted cellular processes. mdpi.commdpi.com Future work will likely involve high-throughput screening and chemoproteomics to uncover new protein interactions and biological pathways modulated by derivatives of this compound.

Table 3: Potential Therapeutic Targets for Pyrazole-Based Compounds

| Target Class | Specific Target Example(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, CDK, BTK | Oncology | nih.gov |

| Immune Checkpoints | PD-L1 | Immuno-oncology | mdpi.com |

| Cytoskeletal Proteins | Tubulin | Oncology | mdpi.com |

Beyond biomedicine, the pyrazole scaffold is a valuable component in materials science. The nitrogen atoms in the pyrazole ring are excellent ligands for metal ions, making derivatives of this compound potential candidates for use in catalysis and coordination chemistry. researchgate.net These coordination compounds can be used as catalysts in organic synthesis or as nodes in the construction of metal-organic frameworks (MOFs) for gas storage and separation.

Furthermore, the aromatic nature of the pyrazole system lends itself to applications in optoelectronics. By incorporating this scaffold into larger conjugated systems, researchers can develop novel fluorescent materials. For example, pyrazole-indole hybrids containing biphenyl (B1667301) fragments have been synthesized and investigated for their fluorescent properties, suggesting potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging. mdpi.com The exploration of this compound in polymer chemistry and as a building block for supramolecular structures represents a promising and largely untapped area of research. researchgate.net

常见问题

Basic Research Question

- X-ray crystallography : Resolves regiochemistry and confirms substituent positions (e.g., methoxyphenyl orientation) .

- NMR spectroscopy : Distinguishes between pyrazole ring protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 215 for C₁₁H₁₃N₃O) .

- HPLC : Assesses purity (>95% required for pharmacological studies) .

How is the biological activity of this compound initially screened in drug discovery pipelines?

Basic Research Question

- In vitro assays : Test against bacterial/fungal strains (e.g., Mycobacterium tuberculosis) using microdilution methods to determine MIC values .

- Enzyme inhibition : Screen against kinases (e.g., p38 MAPK) via fluorescence polarization assays .

- Cytotoxicity : Evaluate in cancer cell lines (e.g., MCF-7) using MTT assays .

How do substituent modifications at the pyrazole 3- and 4-positions affect the compound’s bioactivity?

Advanced Research Question

Regioisomerism significantly impacts target selectivity:

- 3-Position : Electron-withdrawing groups (e.g., trifluoromethyl) enhance kinase inhibition (e.g., IC₅₀ = 12 nM against B-Raf V600E) .

- 4-Position : Bulky substituents (e.g., 2,4,6-trichlorophenyl) improve Src kinase binding via hydrophobic interactions .

- Methoxyphenyl group : Increases metabolic stability compared to halogenated analogs but reduces solubility .

What role does this compound play in kinase inhibition, and what mechanistic insights exist?

Advanced Research Question

The compound acts as a Type II kinase inhibitor, binding to the ATP pocket’s hydrophobic back region. Key findings:

- p38 MAPK : Methoxy groups disrupt hydrogen bonding with Glu71, reducing activity (IC₅₀ > 1 µM) .

- B-Raf V600E : The pyrazole core stabilizes the DFG-out conformation, inhibiting phosphorylation (IC₅₀ = 89 nM) .

- Structural modeling : Molecular docking (AutoDock Vina) identifies π-π stacking between the methoxyphenyl group and Phe82 in Src kinase .

How can contradictory data in synthesis yields or biological activities be resolved?

Advanced Research Question

- Reaction reproducibility : Validate via controlled parameters (e.g., anhydrous conditions for moisture-sensitive steps) .

- Isomer separation : Use preparative HPLC or chiral columns to isolate active regioisomers .

- Biological replicates : Perform dose-response curves (3+ replicates) to confirm IC₅₀ consistency .

What computational methods are used to predict SAR for this compound derivatives?

Advanced Research Question

- QSAR models : Utilize CoMFA/CoMSIA to correlate logP values with antifungal activity (R² > 0.8) .

- Molecular dynamics simulations : Analyze binding stability (RMSD < 2.0 Å) in kinase-inhibitor complexes over 100 ns trajectories .

- DFT calculations : Predict electrophilic reactivity (Fukui indices) at the pyrazole C5 position for derivatization .

What advanced analytical methods address challenges in purity assessment for this compound?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。